molecular formula C7H8O7-2 B1263457 Hydrogen homoisocitrate

Hydrogen homoisocitrate

Cat. No.: B1263457
M. Wt: 204.13 g/mol
InChI Key: OEJZZCGRGVFWHK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Homoisocitrate(2-) is a tricarboxylic acid dianion. It is a conjugate base of a homoisocitrate(1-). It is a conjugate acid of a homoisocitrate(3-).

Properties

Molecular Formula

C7H8O7-2

Molecular Weight

204.13 g/mol

IUPAC Name

hydron;1-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-2

InChI Key

OEJZZCGRGVFWHK-UHFFFAOYSA-L

Canonical SMILES

[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrogen homoisocitrate
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Hydrogen homoisocitrate
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Reactant of Route 5
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Reactant of Route 6
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